molecular formula C11H20N2O3 B2918671 ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate CAS No. 866008-29-9

ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate

Cat. No.: B2918671
CAS No.: 866008-29-9
M. Wt: 228.292
InChI Key: XDYXVOZRBZLARE-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate is a tetrahydropyridine derivative characterized by a hydroxyl group at position 5, a propylamino substituent at position 6, and an ethyl ester at position 2. Its structural features, including the partially saturated pyridine ring and polar functional groups, influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-6-12-10-9(14)8(5-7-13-10)11(15)16-4-2/h10,12-14H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYXVOZRBZLARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1C(=C(CCN1)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the Hydroxy Group: This step often involves selective hydroxylation reactions.

    Attachment of the Propylamino Group: This can be done through nucleophilic substitution reactions using propylamine.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The propylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone or aldehyde, while reduction can yield alcohols or amines.

Scientific Research Applications

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and propylamino groups play crucial roles in binding to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Features
Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate 5-OH, 6-propylamino, 4-ethyl ester Polar hydroxyl and amino groups enhance hydrophilicity; ester group may influence metabolic stability.
Ethyl 1-benzyl-5-(trifluoromethylsulfonyloxy)-1,2,3,6-tetrahydropyridine-4-carboxylate () 1-benzyl, 5-triflate, 4-ethyl ester Electron-withdrawing triflate group increases electrophilicity; benzyl group adds lipophilicity .
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) () 1-methyl, 4-phenyl Lipophilic phenyl and methyl groups contribute to blood-brain barrier penetration and neurotoxicity .
Ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate () Thieno-fused ring, Boc-protected amino, 3-ethyl ester Thieno ring modifies electronic properties; Boc group enables controlled deprotection in synthesis .
5-(2-Ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine maleate () 5-tetrazole, 1-methyl Tetrazole acts as a bioisostere for carboxylic acids, improving bioavailability; maleate salt enhances solubility .

Biological Activity

Ethyl 5-hydroxy-6-(propylamino)-1,2,3,6-tetrahydropyridine-4-carboxylate (CAS: 866008-29-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O3C_{11}H_{20}N_{2}O_{3}. The structure features a tetrahydropyridine ring with a hydroxyl group and a propylamino side chain, which are critical for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties. It has been shown to enhance dopaminergic activity in models of Parkinson's disease, potentially mitigating symptoms associated with neurodegeneration .
  • Antioxidant Activity : The presence of hydroxyl groups in its structure may contribute to antioxidant properties, which are essential for protecting cells from oxidative stress .
  • Anti-inflammatory Properties : Some studies have indicated that the compound can modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated .

The precise mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with neurotransmitter systems and influence signaling pathways related to neuroprotection and inflammation.

Case Studies

Several case studies have explored the efficacy of this compound in various experimental models:

  • Parkinson's Disease Model : In a study involving a rat model of Parkinson's disease induced by 6-hydroxydopamine (6-OHDA), administration of this compound resulted in significant improvements in motor function as measured by the Rotarod test. This suggests potential therapeutic benefits for patients suffering from motor deficits .
  • Oxidative Stress Studies : Another study evaluated the compound's ability to reduce markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents. Results showed a marked decrease in reactive oxygen species (ROS) levels and improved cell viability compared to control groups .

Comparative Biological Activity Table

Activity Type Findings Reference
NeuroprotectionEnhanced dopaminergic activity
AntioxidantReduced ROS levels in cell cultures
Anti-inflammatoryModulation of inflammatory markers
Motor Function ImprovementImproved performance in Parkinson's model

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